molecular formula C20H17F2NO5S B6512259 2,6-difluoro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide CAS No. 946349-10-6

2,6-difluoro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide

Cat. No. B6512259
CAS RN: 946349-10-6
M. Wt: 421.4 g/mol
InChI Key: PZFYAYCUOXXCRF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups, such as the benzamide group, furan ring, and methoxybenzenesulfonyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s worth noting that pinacol boronic esters are often used as building blocks in organic synthesis .

Scientific Research Applications

2,6-difluoro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide has been studied for its potential applications in various scientific fields. It has been used in the synthesis of other compounds, such as inhibitors of the enzyme phosphodiesterase 4. This compound has also been studied for its potential therapeutic applications, such as in the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide is not yet fully understood. However, it is believed that this compound binds to certain proteins in the body and alters their function. This altered function can lead to changes in the biochemical and physiological processes in the body, which can result in therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have anti-inflammatory and anti-oxidant effects. It has also been shown to inhibit the enzyme phosphodiesterase 4, which can lead to increased levels of certain neurotransmitters, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

The main advantage of using 2,6-difluoro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide in lab experiments is that it is a relatively small molecule, which makes it easier to work with and manipulate. Additionally, it is relatively inexpensive to synthesize. The main limitation of using this compound in lab experiments is that its mechanism of action is not yet fully understood, which can make it difficult to predict its effects.

Future Directions

There are several potential future directions for 2,6-difluoro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide research. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to explore its potential therapeutic applications, such as in the treatment of cancer and other diseases. Additionally, research could be done to investigate the potential applications of this compound in the synthesis of other compounds. Finally, research could be done to investigate the potential toxicity of this compound and to develop methods for its safe use.

Synthesis Methods

2,6-difluoro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide is synthesized using a multi-step process. In the first step, furan-2-yl-2-methoxybenzenesulfonyl chloride is reacted with 2,6-difluorobenzamide in the presence of a base, such as sodium hydroxide, to form this compound. In the second step, the this compound is purified by recrystallization. The recrystallization process involves dissolving the this compound in a solvent, such as ethanol, and then allowing it to crystallize out of solution.

properties

IUPAC Name

2,6-difluoro-N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2NO5S/c1-27-13-7-9-14(10-8-13)29(25,26)18(17-6-3-11-28-17)12-23-20(24)19-15(21)4-2-5-16(19)22/h2-11,18H,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFYAYCUOXXCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=C(C=CC=C2F)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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